molecular formula C7H11N3O2 B1384274 6-amino-2-(2-methoxyethyl)pyrimidin-4(3H)-one CAS No. 1247540-48-2

6-amino-2-(2-methoxyethyl)pyrimidin-4(3H)-one

Cat. No. B1384274
M. Wt: 169.18 g/mol
InChI Key: BEHVYUOSYSFZAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-2-(2-methoxyethyl)pyrimidin-4-ol is a chemical compound with the formula C7H11N3O2 and a molecular weight of 169.18 . It is used in various chemical reactions and can be procured from bulk manufacturing or custom synthesis .


Synthesis Analysis

The synthesis of related compounds has been described in the literature . The key precursor, N-(1H-benzo[d]imidazol-2-yl)carbonyl hydrazine dicyanide (2), is prepared by diazotization of 2-amino benzimidazole (1) with malononitrile in pyridine . Compound 2 reacts with various secondary amines in boiling ethanol to yield acrylonitriles . Further reactions of these acrylonitriles with different reagents lead to the formation of new heterocyclic compounds .

Scientific Research Applications

Transformation into Pyrimidine Derivatives

6-Alkyl- and 5,6-dialkyl-2-methoxy-4(3H)-pyrimidinones, related to the chemical structure of 6-amino-2-(2-methoxyethyl)pyrimidin-4(3H)-one, are transformed into 2-alkyl(and 2-aryl)amino-derivatives. This transformation occurs through a reaction with corresponding amines, yielding good results. Such derivatives have potential applications in various chemical and pharmaceutical processes (Botta et al., 1985).

Structural Studies

Structural studies of compounds like 2-amino-4-chloro-5-formyl-6-[(2-methoxyphenyl)methylamino]pyrimidine, which are structurally similar to 6-amino-2-(2-methoxyethyl)pyrimidin-4(3H)-one, reveal significant displacements in ring-substituent atoms and insights into electronic structure polarization. These studies contribute to understanding the molecular and crystal structures of such compounds, which is crucial in the design of new pharmaceuticals (Trilleras et al., 2009).

Synthesis of HIV-1 Inhibitors

The synthesis of new derivatives, such as 6-[(2,6-dihalophenyl)(methoxy)methyl]-5-methyl-2-(nitroamino)pyrimidin-4(3H)-ones, has been demonstrated. These compounds, derived from similar pyrimidinones, can serve as precursors to a novel series of non-nucleoside HIV-1 replication inhibitors, showcasing a significant application in antiviral research (Novakov et al., 2013).

properties

IUPAC Name

4-amino-2-(2-methoxyethyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-12-3-2-6-9-5(8)4-7(11)10-6/h4H,2-3H2,1H3,(H3,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEHVYUOSYSFZAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=NC(=CC(=O)N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-amino-2-(2-methoxyethyl)pyrimidin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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